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Compound of Interest

Compound Name: 4-(Hydroxymethyl)benzaldehyde

CAS No.: 35745-55-2; 52010-97-6

Cat. No.: B2643722 Get Quote

Executive Summary & Structural Context
4-(Hydroxymethyl)benzaldehyde (CAS: 19974-47-1) is a bifunctional aromatic building block

critical in the synthesis of pharmaceuticals, liquid crystals, and functional polymers.[1] It

possesses two distinct reactive centers: an electrophilic aldehyde and a nucleophilic primary

alcohol.

Critical Distinction: This molecule is frequently confused in database searches with 4-

hydroxybenzaldehyde (CAS 123-08-0). Researchers must verify the presence of the benzylic

methylene group (

) to ensure correct identification.

Feature
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Key Group
Benzylic Alcohol (

)

Phenolic Hydroxyl (

)
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Mass Spectrometry (MS) Data
Method: Electron Impact (EI), 70 eV.[2][3] Molecular Ion (

): m/z 136

The fragmentation pattern is dictated by the stability of the aromatic ring and the sequential

loss of the functional groups.

m/z Ion Identity Mechanistic Origin

136
Molecular ion (Base peak or

high intensity).

135
Loss of aldehydic hydrogen

(common in benzaldehydes).

119
Loss of hydroxyl radical from

the benzylic position.

107
-cleavage removing the formyl

group; yields the

hydroxymethylphenyl cation.

91
Tropylium ion (rearrangement

of benzyl cation).

77
Phenyl cation (terminal

aromatic fragment).[4]

Diagram 1: Fragmentation Pathway (Graphviz)
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Caption: Proposed EI-MS fragmentation pathway for 4-(Hydroxymethyl)benzaldehyde
focusing on primary dissociation events.

Infrared Spectroscopy (IR)
Phase: KBr Pellet or Thin Film Diagnostic Bands: The spectrum must show simultaneous

evidence of a conjugated aldehyde and a hydrogen-bonded alcohol.

Wavenumber (

)
Assignment Notes

3200–3450 O-H Stretch
Broad band. Indicates the

benzylic alcohol.

2850 & 2750 C-H Stretch (Aldehyde)
"Fermi doublet" characteristic

of aldehydes.

1680–1705 C=O Stretch

Strong intensity.[5] Conjugation

with the benzene ring lowers

the frequency (vs. 1720+ for

aliphatic).

1605, 1575 C=C Aromatic Stretch Skeletal ring vibrations.

1010–1050 C-O Stretch Primary alcohol C-O stretch.

800–850 C-H Bending (oop)
Para-substitution pattern (two

adjacent H's).
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Nuclear Magnetic Resonance (NMR)
Solvent:

(Chloroform-d) is the standard. Note that in DMSO-

, the hydroxyl proton will likely appear as a triplet due to coupling with the methylene group,
whereas in

, it typically appears as a broad singlet due to rapid exchange.

NMR Data (400 MHz, )
Shift (

, ppm)
Multiplicity Integral Assignment

Structural
Logic

10.01 Singlet (s) 1H

Highly

deshielded

aldehydic proton.

7.89
Doublet (d,

Hz)
2H

Ar-H (ortho to

CHO)

Deshielded by

the electron-

withdrawing

carbonyl.

7.54
Doublet (d,

Hz)
2H

Ar-H (ortho to

)

Less deshielded;

typical AA'BB'

para-system.

4.81 Singlet (s) 2H
Benzylic

methylene.

~2.0 - 2.5
Broad Singlet (br

s)
1H

Concentration

dependent.

NMR Data (100 MHz, )
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Shift (

, ppm)
Carbon Type Assignment

192.1 Quaternary (C=O) Carbonyl carbon.

147.8 Quaternary (Ar-C)
Ipso to

.

135.5 Quaternary (Ar-C) Ipso to CHO.

130.1 Methine (Ar-CH) Ortho to CHO.

126.9 Methine (Ar-CH)
Ortho to

.

64.3
Methylene (

)

Benzylic carbon attached to

oxygen.

Experimental Protocol: Synthesis & Purification
To ensure the integrity of the spectroscopic data, the sample must be prepared free of the

starting material (terephthalaldehyde) and the over-reduced byproduct (1,4-

benzenedimethanol).

Workflow: Selective Reduction of Terephthalaldehyde
Reaction:

Step-by-Step Protocol:

Dissolution: Dissolve terephthalaldehyde (10.0 mmol) in absolute ethanol (30 mL) and THF

(10 mL). Cool to 0°C in an ice bath.

Stoichiometric Control: Dissolve

(2.5 mmol, 0.25 equiv) in a minimal amount of water/ethanol. Crucial: Add dropwise over 30
minutes. Rapid addition causes over-reduction.
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Quenching: Monitor by TLC (SiO2, 30% EtOAc/Hexane). Once the mono-reduced spot

maximizes, quench with saturated

.

Extraction: Evaporate volatiles. Extract aqueous residue with DCM (

mL).

Purification: The crude mixture will contain starting material (dialdehyde), product, and diol.

Purify via Flash Column Chromatography using a gradient of Hexane:EtOAc (8:2

6:4).

Elution Order: Dialdehyde (fastest)

Product

Diol (slowest).

Diagram 2: Synthesis & Analysis Workflow (Graphviz)
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Caption: Operational workflow for the synthesis and isolation of high-purity 4-
(Hydroxymethyl)benzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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